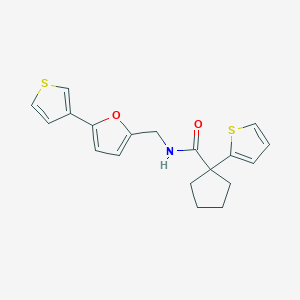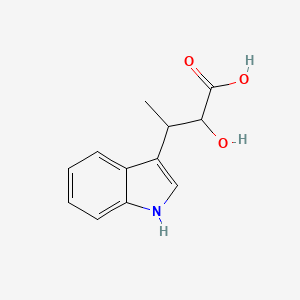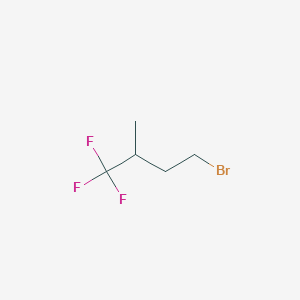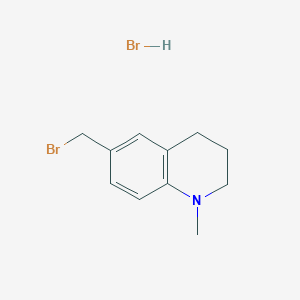
N-(4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)pyridine-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)pyridine-4-carboxamide, also known as QS11, is a small molecule that has garnered attention in scientific research due to its potential therapeutic applications. QS11 has been shown to have anticancer properties and may be useful in the development of new cancer treatments.
Applications De Recherche Scientifique
Synthesis and Chemical Properties
Research into quinazolinone derivatives and related compounds often focuses on their synthesis and chemical properties, including reactivity and potential as intermediates in the creation of more complex molecules. For instance, the synthesis of thieno[2,3-b]pyridines and related compounds has been explored for their potential applications in medicinal chemistry and materials science. These syntheses often involve innovative methods to introduce functional groups or to construct the core heterocyclic structure, which could be relevant for synthesizing N-(4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)pyridine-4-carboxamide derivatives (Abdelriheem, Ahmad, & Abdelhamid, 2015).
Biological Activities
Quinazolinone derivatives have demonstrated a range of biological activities, including antiproliferative, anti-inflammatory, and antiviral properties. For example, certain quinazolin-4-one derivatives show promising antiproliferative activities against human cancer cell lines, indicating potential applications in cancer research (Pirol et al., 2014). Similarly, the anti-inflammatory activities of newer quinazolin-4-one derivatives have been investigated, suggesting their use in developing anti-inflammatory agents (Kumar & Rajput, 2009).
Potential Therapeutic Applications
The exploration of novel quinazolinone derivatives for therapeutic applications is a key area of research. These compounds have been studied for their potential to act as inhibitors of various biological targets, suggesting applications in the treatment of diseases such as cancer and viral infections. The design and synthesis of thiopyrimidine-glucuronide compounds with promising biological activities offer insights into the therapeutic potential of quinazolinone derivatives (Wanare, 2022).
Advanced Materials and Chemical Sensors
Some research has also explored the application of quinazolinone derivatives in the development of advanced materials and chemical sensors. The synthesis of novel heterocyclic compounds incorporating selenium, for example, demonstrates the potential of these compounds in dyeing polyester fibers and their use in creating biological active fabrics (Khalifa et al., 2015).
Mécanisme D'action
Target of Action
Quinazolinone derivatives, which this compound is a part of, have been found to exhibit a wide range of biological activities .
Mode of Action
It’s known that quinazolinone derivatives interact with various biological targets, leading to changes in cellular processes .
Biochemical Pathways
Quinazolinone derivatives are known to affect a variety of biochemical pathways due to their broad spectrum of biological activities .
Result of Action
Quinazolinone derivatives have been reported to exhibit a wide range of biological activities .
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis pathway for N-(4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)pyridine-4-carboxamide involves the condensation of 2-aminopyridine with 2-cyano-3-(methylthio)acrylic acid to form 2-(4-cyano-2-methylthiopyrimidin-5-yl)acrylic acid. This intermediate is then reacted with ammonium carbonate to form 2-(4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)acrylic acid, which is subsequently converted to the final product through reaction with 4-aminobenzamide.", "Starting Materials": [ "2-aminopyridine", "2-cyano-3-(methylthio)acrylic acid", "ammonium carbonate", "4-aminobenzamide" ], "Reaction": [ "2-aminopyridine is reacted with 2-cyano-3-(methylthio)acrylic acid in the presence of a suitable condensing agent to form 2-(4-cyano-2-methylthiopyrimidin-5-yl)acrylic acid.", "2-(4-cyano-2-methylthiopyrimidin-5-yl)acrylic acid is then reacted with ammonium carbonate in a suitable solvent to form 2-(4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)acrylic acid.", "Finally, 2-(4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)acrylic acid is reacted with 4-aminobenzamide in the presence of a suitable coupling agent to form N-(4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)pyridine-4-carboxamide." ] } | |
Numéro CAS |
422275-81-8 |
Formule moléculaire |
C14H10N4O2S |
Poids moléculaire |
298.32 |
Nom IUPAC |
N-(4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)pyridine-4-carboxamide |
InChI |
InChI=1S/C14H10N4O2S/c19-12(9-5-7-15-8-6-9)17-18-13(20)10-3-1-2-4-11(10)16-14(18)21/h1-8H,(H,16,21)(H,17,19) |
Clé InChI |
HKUHQGWFXGGDMR-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C(=O)N(C(=S)N2)NC(=O)C3=CC=NC=C3 |
Solubilité |
not available |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![6-Cyclopropyl-2-[(1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperidin-4-yl)methyl]-2,3-dihydropyridazin-3-one](/img/structure/B2604849.png)

![N-[2-(4-tert-butylphenyl)-4-oxo-4H-chromen-6-yl]thiophene-2-carboxamide](/img/structure/B2604856.png)
![Benzo[d][1,3]dioxol-5-yl(4-(2-methyl-6-propoxypyrimidin-4-yl)piperazin-1-yl)methanone](/img/structure/B2604857.png)
![N-(4-fluorophenyl)-2-((3-(2-methoxyethyl)-6-methyl-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2604858.png)

![2-(3-bromobenzyl)-8-(piperidin-1-ylsulfonyl)-[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one](/img/structure/B2604862.png)
![(E)-2-(methylsulfonyl)-3-(4-{2-[4-(trifluoromethyl)piperidino]acetyl}-1H-pyrrol-2-yl)-2-propenenitrile](/img/structure/B2604863.png)



